molecular formula C8H16N2O4 B6342607 CML-d2 CAS No. 2098497-00-6

CML-d2

Cat. No. B6342607
CAS RN: 2098497-00-6
M. Wt: 206.24 g/mol
InChI Key: NUXSIDPKKIEIMI-HQIDLNOPSA-N
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Description

“CML-d2” is an isotope labelled amino acid . Its IUPAC name is (2S)-2-amino-6-[[carboxy(dideuterio)methyl]amino]hexanoic acid . It’s also known by the synonyms N-epsilon-carboxy[D2]methyl-L-Lysine, H-L-Lys(Cm)-OH-d2, and H-Lys(Cm)-OH-d2 .


Molecular Structure Analysis

The molecular formula of “CML-d2” is C8H14D2N2O4 . The InChI key is NUXSIDPKKIEIMI-HQIDLNOPSA-N . The Canonical SMILES representation is C(CCNCC(=O)O)CC(C(=O)O)N .

Scientific Research Applications

Chronic Myeloid Leukemia (CML) Research

“CML-d2” is used in the research of Chronic Myeloid Leukemia (CML), a clonal myeloproliferative neoplasm . It plays a pivotal role in CML pathology, diagnosis, and treatment . The compound is used to study the role of CML leukemic stem cells (CML LSCs) in resistance to therapy .

Targeting Therapeutic Approaches

“CML-d2” is used in targeting therapeutic approaches aiming to eradicate CML LSCs . This involves characterizing and targeting genetic alterations and molecular pathways involved in CML LSC survival .

Development of Combination Therapy

“CML-d2” is used in the development of combination therapy of tyrosine kinase inhibitors with drugs targeting genes or molecules . This is required for survival mechanisms of CML LSCs, while sparing normal hematopoietic stem cells .

Study of Metabolic Reprogramming

“CML-d2” is used in the study of metabolic reprogramming in CML progression . The activation and upregulation of BCAA transaminase 1 (BCAT1) by Musashi2 is functionally needed for CML progression and metabolic reprogramming .

Advanced Glycation End Product (AGE) Research

“CML-d2” is an advanced glycation end product (AGE), produced by the oxidative modification of glycated proteins during oxidative stress . Levels of CML increase with aging and during diabetes, cancer, vascular disease, and other pathologies marked by oxidative stress .

Microvascular Risk Factor Research

“CML-d2” is used in the research of microvascular risk factors and potential biomarkers of diabetic microvascular complications .

properties

IUPAC Name

(2S)-2-amino-6-[[carboxy(dideuterio)methyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXSIDPKKIEIMI-HQIDLNOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCC(=O)O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)NCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-6-[[carboxy(dideuterio)methyl]amino]hexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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